BENGHE Methodological & Application

Check Availability & Pricing

Preparation of 2-Bornanone oxime from
camphor and hydroxylamine.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bornanone oxime

Cat. No.: B083146

Application Note: Synthesis of 2-Bornanone Oxime

Introduction

2-Bornanone oxime, commonly known as camphor oxime, is a key chemical intermediate
derived from camphor, a bicyclic monoterpene. The synthesis involves the condensation
reaction between the ketone functional group of camphor and hydroxylamine. This reaction
proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of
hydroxylamine attacks the electrophilic carbonyl carbon of camphor.[1] The resulting oxime is a
versatile compound used in various fields, including the synthesis of chiral auxiliaries, medicinal
chemistry, and as a precursor for the preparation of other nitrogen-containing compounds like
amides and nitriles.[1][2] This protocol details a reliable method for the preparation and
purification of 2-Bornanone oxime using camphor and hydroxylamine hydrochloride in the
presence of a mild base.[3]

Reaction Scheme

(CHs3)2C7HsO (Camphor) + NH20H-HCI (Hydroxylamine Hydrochloride) + CHsCOONa (Sodium
Acetate) — Ci10H17NO (2-Bornanone oxime) + NaCl + CHsCOOH + Hz20

Experimental Data

Table 1. Reagent Specifications and Stoichiometry
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Molar Mass (

Reagent Mass (g) Moles (mmol) Equivalents
g/mol )

D-Camphor 152.23 11.0 71.6 1.0
Hydroxylamine

_ 69.49 7.83 112.7 1.6
Hydrochloride
Sodium Acetate 82.03 7.46 90.9 1.3
Ethanol 46.07 - - Solvent
Deionized Water ~ 18.02 - - Solvent

Table 2: Reaction and Product Parameters

Parameter

Value

Reference

Reaction Conditions

Solvent System

Ethanol / Deionized Water

[3]

Temperature Reflux at 85-90 °C [3]
Reaction Time 1 hour [3]
Product Characterization

Appearance White Solid [3]
Yield Up to 90% [4]
R_f Value 0.29 (Hexanes/Ethyl Acetate 3]

10:1)
Purity (QNMR) 99% [3]

Optical Activity [0]20°

-40.5 £ 1° (c = 5% in ethanol)

[1]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]
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. Reagent Preparation and Reaction Setup:

Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux
condenser, and an internal thermometer under a nitrogen atmosphere.

Charge the flask with D-camphor (11.0 g, 71.6 mmol).[3]

Add ethanol (36 mL) and stir the solution at room temperature (approx. 24 °C) until all the
solid camphor has dissolved.[3]

. Reaction Execution:

To the stirring solution, add deionized water (55 mL). The camphor may precipitate out but
will redissolve upon heating.[3]

Add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) followed by sodium acetate (7.46 g,
90.9 mmol) to the flask.[3]

Heat the heterogeneous mixture to a gentle reflux (internal temperature of 85-90 °C) with
continuous stirring.[3]

Maintain the reflux for 1 hour.

The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel
plates using a hexanes/ethyl acetate (10:1) mobile phase. The R_f value for camphor is
0.64, and for the product oxime is 0.29.[3]

. Product Work-up and Isolation:
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.

Transfer the cooled mixture to a 250 mL separatory funnel and extract the product with
diethyl ether (3 x 50 mL).[3]

Combine the organic phases.
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4. Purification:
e Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[3]
« Filter the solution to remove the drying agent.

o Remove the solvent from the filtrate using a rotary evaporator in vacuo (25 °C, 10 mmHg) to
yield a white solid crude product.[3]

 For further purification, dissolve the crude solid in a minimal amount of hot ethanol (approx.
15 mL at 75 °C).[3]

 Allow the solution to cool to room temperature and then store at 4 °C overnight to induce
crystallization.[3]

o Collect the purified white crystals by vacuum filtration and dry under vacuum.

Process Visualization

The following diagram illustrates the complete experimental workflow from setup to final
product isolation.
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Experimental Workflow: Synthesis of 2-Bornanone Oxime

2. Add Water (55 mL),
Hydroxylamine HCI (7.83 g),
& Sodium Acetate (7.46 g)

3. Heat to Reflux
(85-90 °C)
for 1 hour

4. Cool Mixture
to Room Temp
& then in Ice Bath

5. Extract Product
with Diethyl Ether
(3 x50 mL)

6. Dry Combined
Organic Layers
(Anhydrous Na2S04)

7. Remove Solvent
in vacuo

8. Recrystallize
from Hot Ethanol

9. Isolate & Dry
Final Product
(2-Bornanone oxime)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-Bornanone oxime.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preparation of 2-Bornanone oxime from camphor and
hydroxylamine.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083146#preparation-of-2-bornanone-oxime-from-
camphor-and-hydroxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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